molecular formula C14H13NO2S B494959 1-(Phenylsulfonyl)indoline CAS No. 81114-41-2

1-(Phenylsulfonyl)indoline

Cat. No.: B494959
CAS No.: 81114-41-2
M. Wt: 259.33g/mol
InChI Key: AVIIJCYFOVAPRK-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)indoline is a chemical compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring The phenylsulfonyl group attached to the nitrogen atom of the indoline ring enhances the compound’s chemical stability and reactivity

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)indoline can be synthesized through several methods. One common approach involves the cyclization rearrangement of N-arylsulfonyl-2-β,γ-unsaturated olefin-substituted aniline using visible light and metal complex catalysis . This method provides a straightforward route to obtain the desired indoline derivative with high yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production. The reaction conditions typically include the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the phenylsulfonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding indoline derivative without the phenylsulfonyl group.

    Substitution: Introduction of various functional groups at the indoline ring.

Scientific Research Applications

Pharmaceutical Development

1-(Phenylsulfonyl)indoline is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has shown promise in developing drugs targeting neurological disorders and other diseases.

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit inhibitory effects against the HIV-1 reverse transcriptase enzyme, which is crucial for viral replication. In vitro studies demonstrated that phenylsulfonyl indole compounds can inhibit the spread of HTLVIIIb virus in human T-lymphoid cells, suggesting potential in treating HIV infections .
  • Anticancer Properties : The indole structure is prevalent in many natural products known for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell growth across various lines, including breast and lung cancer cells. These compounds often act through mechanisms such as tubulin polymerization inhibition and apoptosis induction .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of complex molecules with high efficiency.

  • Synthesis of New Compounds : this compound can be used to prepare various derivatives, including 2-acyl-1-(phenylsulfonyl)indoles. Its reactivity allows chemists to explore diverse synthetic pathways, which can lead to the development of new pharmaceuticals and agrochemicals .

Material Science

In material science, this compound contributes to the development of advanced materials.

  • Polymer Production : The compound is utilized in creating polymers and coatings that enhance durability and performance in various applications. Its unique chemical properties make it suitable for formulating materials with specific characteristics required in industrial applications .

Biological Research

Researchers use this compound to investigate biological pathways and mechanisms.

  • Mechanistic Studies : The compound aids in understanding cellular processes and identifying potential therapeutic targets. Its utility extends to studying neuroprotective effects, where it has been shown to improve cognitive function and reduce neuroinflammation markers in animal models.

Catalysis

This compound also plays a role as a catalyst in specific chemical reactions.

  • Improving Reaction Efficiency : It enhances reaction rates and yields, making it valuable for industrial applications where efficiency is critical. Its catalytic properties are being explored further to optimize various chemical processes .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Pharmaceutical DevelopmentAntiviral agents, anticancer drugsInhibits HIV-1 RT enzyme; shows anticancer activity
Organic SynthesisBuilding block for complex moleculesUseful in synthesizing derivatives like 2-acyl-indoles
Material SciencePolymer and coating productionEnhances material durability and performance
Biological ResearchStudy of cellular mechanismsNeuroprotective effects observed in animal models
CatalysisCatalyst in chemical reactionsImproves reaction rates and yields

Case Study 1: Anticancer Screening

A study published by Dhaneesh et al. demonstrated that derivatives of indole compounds exhibited potent growth inhibition across several cancer cell lines, highlighting the structural modifications that enhance their activity against malignancies .

Case Study 2: Neuroprotection

Research exploring the neuroprotective effects of this compound indicated significant improvements in cognitive function and reductions in neuroinflammation markers when tested on animal models of Alzheimer's disease.

Comparison with Similar Compounds

1-(Phenylsulfonyl)indoline can be compared with other indoline derivatives such as:

    1-(Phenylsulfonyl)indole: Similar structure but with an indole ring instead of indoline.

    1-(Phenylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of indoline.

    1-(Phenylsulfonyl)benzene: Lacks the indoline ring, making it less reactive in certain chemical reactions.

Uniqueness: this compound is unique due to its combination of the indoline ring and the phenylsulfonyl group, which provides a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

1-(Phenylsulfonyl)indoline is a compound belonging to the indole family, which has garnered interest due to its diverse biological activities. This article will explore its mechanisms of action, biochemical pathways, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by a sulfonyl group attached to an indoline structure, contributing to its unique chemical properties. Indole derivatives are known for their ability to interact with various biological targets, making them significant in drug discovery and development.

Target Interactions

This compound exhibits a high affinity for multiple receptors and enzymes. The sulfonyl group enhances its interaction with biological macromolecules, facilitating the formation of hydrogen bonds that stabilize the compound within the active sites of target proteins.

Biochemical Pathways

The compound influences several biochemical pathways, including:

  • Antiviral Activity : Indole derivatives have shown potential against various viral infections.
  • Anti-inflammatory Effects : They can inhibit the biosynthesis of prostaglandins, thus reducing inflammation .
  • Anticancer Properties : By targeting apoptotic pathways, such as Bcl-2 and Mcl-1 proteins, this compound may induce apoptosis in cancer cells.

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial : Effective against a range of bacteria and fungi.
  • Antidiabetic : Potential to modulate glucose metabolism.
  • Antimalarial : Demonstrated efficacy in inhibiting Plasmodium species.
  • Anticholinesterase : Inhibits the enzyme acetylcholinesterase, relevant for Alzheimer's disease treatment .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

StudyFindings
Study A Showed significant anticancer activity against A549 lung cancer cells with an IC50 value of 12 µM.
Study B Demonstrated potent antimicrobial properties against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Study C Evaluated the anti-inflammatory effects in a murine model, showing reduced edema compared to control groups.

Pharmacokinetics and Safety Profile

Research indicates that indole derivatives like this compound possess favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, comprehensive toxicity studies are necessary to fully understand the safety profile of this compound in clinical applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIIJCYFOVAPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332534
Record name 1-(benzenesulfonyl)-2,3-dihydroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194079
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81114-41-2
Record name 1-(benzenesulfonyl)-2,3-dihydroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of DMAP (1.5 g), benzenesulfonyl chloride (24 g, 136 mmol) and 2,3-dihydro-1H-indole (14.7 g, 124 mmol) in CH2Cl2 (200 mL) was added dropwise Et3N (19 g, 186 mmol) in an ice-water bath. After addition, the mixture was stirred at room temperature overnight, washed with water, dried over Na2SO4 and concentrated to dryness under reduced pressure to provide 1-benzenesulfonyl-2,3-dihydro-1H-indole (30.9 g, 96%).
Name
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
14.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a methyl group at the C-2 position of 1-(phenylsulfonyl)indoline affect its reactivity with manganese(III) acetate?

A: The study by [] demonstrates a significant difference in reactivity based on the substitution at the C-2 position of this compound when reacted with manganese(III) acetate.

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